molecular formula C11H16ClF3N2O2S B6660990 N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride

N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride

Cat. No.: B6660990
M. Wt: 332.77 g/mol
InChI Key: ZZWCGIPTJOHTPV-UHFFFAOYSA-N
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Description

N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride is a chemical compound with a complex structure that includes an amino group, a methyl group, and a trifluoromethyl group attached to a benzenesulfonamide backbone

Properties

IUPAC Name

N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F3N2O2S.ClH/c1-10(2,15)7-16-19(17,18)9-5-3-8(4-6-9)11(12,13)14;/h3-6,16H,7,15H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZWCGIPTJOHTPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of 4-(trifluoromethyl)benzenesulfonyl chloride, which is then reacted with 2-amino-2-methylpropanol to form the intermediate N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form sulfinamide or sulfenamide derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce sulfinamide or sulfenamide derivatives.

Scientific Research Applications

N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

    N-(2-amino-2-methylpropyl)-4-methylbenzenesulfonamide: Lacks the trifluoromethyl group, which may affect its lipophilicity and biological activity.

    N-(2-amino-2-methylpropyl)-4-chlorobenzenesulfonamide: Contains a chlorine atom instead of a trifluoromethyl group, which may alter its reactivity and interaction with molecular targets.

Uniqueness: N-(2-amino-2-methylpropyl)-4-(trifluoromethyl)benzenesulfonamide;hydrochloride is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound in various research and industrial applications.

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